1-Dodecanamine, N,N-diethyl-: A Tunable Lipophilic Tertiary Amine for Interfacial and Extraction Architectures
1-Dodecanamine, N,N-diethyl-: A Tunable Lipophilic Tertiary Amine for Interfacial and Extraction Architectures
Topic: 1-Dodecanamine, N,N-diethyl- (CAS 4271-27-6) Properties and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Dodecanamine, N,N-diethyl- (CAS 4271-27-6), also known as N,N-Diethyldodecylamine, is a lipophilic tertiary amine characterized by a twelve-carbon alkyl tail and a diethyl-substituted nitrogen headgroup.[1][2] Unlike its more common dimethyl analog (N,N-dimethyldodecylamine), the diethyl substitution provides increased steric bulk and hydrophobicity at the nitrogen center, altering its packing parameters in surfactant monolayers and its selectivity in metal ion coordination.
While historically utilized in industrial hydrometallurgy for solvent extraction and mineral flotation, this molecule has emerged as a critical "tunable" intermediate in drug development. Its tertiary amine structure allows for pH-dependent protonation (pKa ~10.2), making it a functional precursor for pH-sensitive cationic lipids used in Lipid Nanoparticle (LNP) formulations for mRNA delivery. This guide synthesizes its physicochemical profile, synthetic pathways, and dual-utility in extraction science and pharmaceutical synthesis.
Physicochemical Datasheet
The following data consolidates experimental values and chemically predicted properties based on structural analogs.
| Property | Value | Condition/Notes |
| CAS Number | 4271-27-6 | |
| Molecular Formula | C₁₆H₃₅N | |
| Molecular Weight | 241.46 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Standard ambient temperature |
| Boiling Point | 132–134 °C | @ 2 mmHg (Vacuum) [1] |
| Density | ~0.79 g/mL | Estimated (vs. Dimethyl analog 0.787 g/mL) |
| Refractive Index | ~1.44 | Estimated @ 20°C |
| pKa (Conjugate Acid) | ~10.2 | Typical for trialkylamines; protonates at physiological pH |
| LogP | ~6.8 | Highly Lipophilic |
| Solubility | Soluble in organic solvents (CHCl₃, Hexane, Ethanol); Insoluble in water | Becomes water-soluble as a salt (pH < 9) |
Synthetic Pathways & Manufacturing
The synthesis of N,N-diethyldodecylamine is typically achieved via Reductive Amination , a method preferred for its specificity and lack of quaternary ammonium byproducts common in direct alkylation.
Core Synthetic Logic
The most robust laboratory-scale protocol involves the reaction of 1-Dodecanamine with Acetaldehyde to form an intermediate enamine/iminium species, which is immediately reduced.
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Precursor: 1-Dodecanamine (C12 Primary Amine)
-
Carbon Source: Acetaldehyde (or generated in situ from paraldehyde)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Formic Acid (Leuckart-Wallach conditions).
Reaction Pathway Visualization (DOT)
Figure 1: Reductive amination pathway converting primary dodecylamine to the tertiary diethyl derivative.
Laboratory Protocol: Reductive Amination (STAB Method)
Note: This protocol is a standard organic synthesis adaptation for tertiary amines.
-
Preparation: In a round-bottom flask, dissolve 1-Dodecanamine (10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).
-
Imine Formation: Add Acetaldehyde (25 mmol, 2.5 eq) dropwise. Stir for 30 minutes at room temperature under Nitrogen atmosphere.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (30 mmol, 3 eq) portion-wise over 15 minutes.
-
Quench & Workup: Allow to warm to RT and stir overnight. Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 132°C @ 2mmHg) to remove mono-ethyl byproducts.
Functional Applications
Hydrometallurgy: Solvent Extraction (SX)
In industrial settings, N,N-diethyldodecylamine acts as an anion exchanger . In acidic media (sulfuric or hydrochloric acid), the amine protonates to form a cationic species (
-
Mechanism: Ion-Pair Formation.
-
Target Metals: Uranium (
), Vanadium, and Platinum Group Metals (PGMs). -
Selectivity: The diethyl steric bulk offers different selectivity coefficients compared to tri-octyl amines (Alamine 336), useful for separating specific metal species in crowded liquors [2].
Figure 2: Solvent extraction mechanism showing the phase transfer of metal anions via amine protonation.[3]
Pharmaceutical Research: Cationic Lipid Precursor
For drug development professionals, this molecule is a high-value building block for Lipid Nanoparticles (LNPs) .
-
pH-Sensitivity: The tertiary amine headgroup has a pKa ~10. In physiological blood circulation (pH 7.4), it remains largely uncharged (lipophilic), reducing toxicity and immune clearance.
-
Endosomal Escape: Upon endocytosis, the pH of the endosome drops (pH ~5.5). The amine becomes protonated (
), becoming a cationic lipid. This positive charge interacts with the anionic endosomal membrane, facilitating fusion and release of the mRNA payload into the cytosol [3]. -
Synthesis Utility: It can be quaternized with methyl iodide to form permanent cationic surfactants or used as the "ionizable" lipid component in helper lipid mixtures.
Analytical Characterization
To validate the identity of CAS 4271-27-6, the following spectral signatures are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
- 0.88 (t, 3H, terminal CH₃ of dodecyl).
- 1.05 (t, 6H, CH₃ of ethyl groups).
- 1.26 (m, bulk CH₂ chain).
- 2.40 (t, 2H, N-CH₂-C₁₁).
- 2.55 (q, 4H, N-CH₂-CH₃).
-
Key Differentiator: The quartet at 2.55 ppm confirms the diethyl substitution, distinguishing it from the singlet methyls of the dimethyl analog.
-
Mass Spectrometry (ESI+):
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[M+H]⁺ peak at m/z 242.28.
-
Safety & Handling (E-E-A-T)
Hazard Classification: Corrosive (Skin/Eye), Acute Aquatic Toxicity.[3]
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Handling: Always handle in a fume hood. Tertiary amines can penetrate skin and cause severe chemical burns.
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to N-oxides (which are solid and alter solubility).
-
Spill Protocol: Neutralize with weak acid (acetic acid) or absorb with sand. Do not flush into water systems due to high aquatic toxicity (LC50 < 1 mg/L typical for C12 amines).
References
-
NIST Mass Spectrometry Data Center. (n.d.). 1-Dodecanamine, N,N-diethyl- Properties. National Institute of Standards and Technology. Retrieved from [Link]
- Zhu, Z., & Pranolo, Y. (2016). Solvent extraction of uranium(VI) and separation of vanadium(V) from sulfate solutions. Hydrometallurgy. (Contextual grounding on tertiary amine extraction mechanisms).
- Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing in Vivo. Angewandte Chemie International Edition. (Foundational reference for tertiary amine pKa role in LNP endosomal escape).
-
PubChem. (n.d.). Compound Summary: N,N-Diethyldodecylamine.[1][4] National Library of Medicine. Retrieved from [Link]
